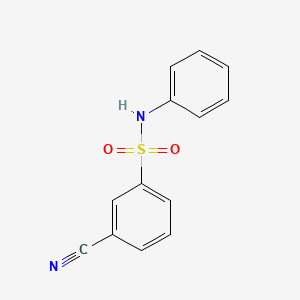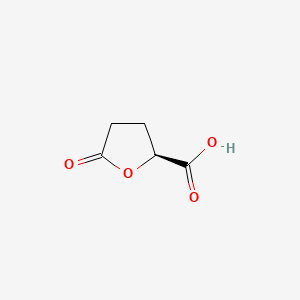
2-(3,4-dimethoxyphenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a 3,4-dimethoxyphenyl group, a furan-2-ylmethyl group, an amino group, a thiadiazole group, and an acetamide group . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its functional groups. The presence of the 3,4-dimethoxyphenyl and furan-2-ylmethyl groups could potentially contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could potentially undergo reactions involving nucleophilic substitution or condensation .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the acetamide group could potentially contribute to the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Compounds related to the target chemical have been synthesized to explore their potential applications in various scientific research areas. The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, facilitated by carbodiimide condensation, represents a significant methodological advancement. These compounds, characterized by IR, 1H NMR, and elemental analyses, exhibit potential for further biological activity studies (Yu et al., 2014).
Biological Activities
A significant focus has been on the evaluation of anticancer and antifibrotic activities. Notably, thiazolidinone derivatives have shown promise in this domain. A study reported the synthesis of amino(imino)thiazolidinone derivatives and their testing for antifibrotic and anticancer activities. This research highlights the potential therapeutic applications of such compounds in treating fibrosis and cancer, identifying several derivatives as candidates for further testing (Kaminskyy et al., 2016).
Antitumor Evaluation
The antitumor evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles has been explored, showing that some synthesized compounds exhibit promising antitumor and antioxidant activities. This indicates their potential utility in developing new therapeutic agents for cancer treatment (Hamama et al., 2013).
Carcinogenicity Studies
Although not directly related to the target chemical, studies on the carcinogenicity of 5-nitrofurans with amino-heterocyclic substituents have provided valuable insights into the impact of similar structural compounds on health. This research underscores the importance of understanding the biological effects of these compounds, including potential carcinogenic risks (Cohen et al., 1975).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-26-14-6-5-12(8-15(14)27-2)9-16(24)21-18-22-23-19(30-18)29-11-17(25)20-10-13-4-3-7-28-13/h3-8H,9-11H2,1-2H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNHGRYAOQVMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2559600.png)


![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559607.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)

![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)
![8-(Dimethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2559615.png)


![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)

